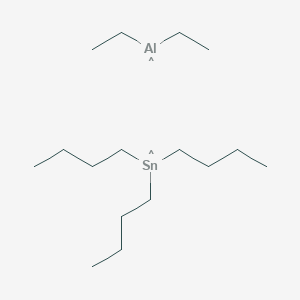
CID 18503710
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 18503710, also known as 92074-24-3, is a chemical compound with various applications in scientific research and industry. It is known for its unique chemical properties and versatility in different reactions.
Méthodes De Préparation
The preparation of CID 18503710 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
CID 18503710 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Fluorination: This compound can be converted into fluorinated derivatives using reagents like bis(2-methoxyethyl)aminosulfur trifluoride.
Applications De Recherche Scientifique
CID 18503710 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of CID 18503710 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
CID 18503710 can be compared with other similar compounds, such as:
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its versatility in fluorination reactions.
Decaborane: An inorganic compound with unique properties and applications.
Tranexamic acid: A synthetic derivative used in medical applications.
Each of these compounds has its unique properties and applications, making this compound a valuable addition to the family of chemical compounds used in scientific research and industry.
Propriétés
Formule moléculaire |
C16H37AlSn |
|---|---|
Poids moléculaire |
375.2 g/mol |
InChI |
InChI=1S/3C4H9.2C2H5.Al.Sn/c3*1-3-4-2;2*1-2;;/h3*1,3-4H2,2H3;2*1H2,2H3;; |
Clé InChI |
WHYBPBROKHGRNU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)CCCC.CC[Al]CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


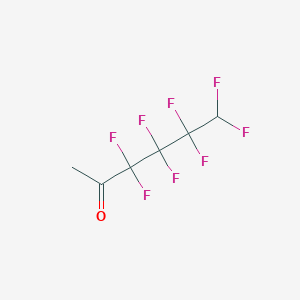

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
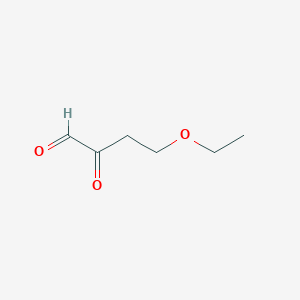
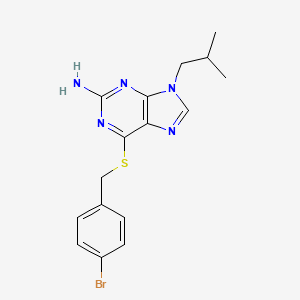

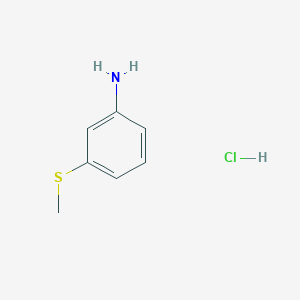
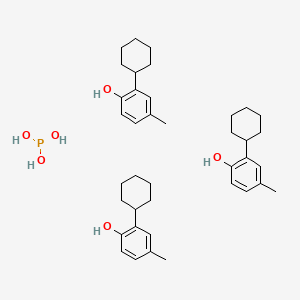
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
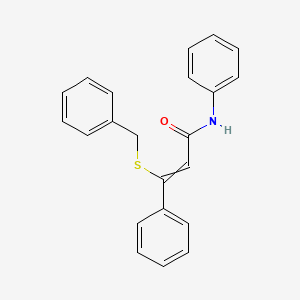
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

